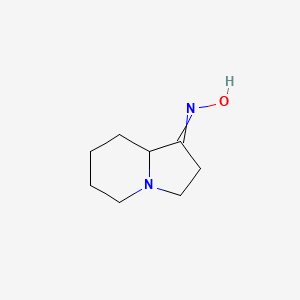

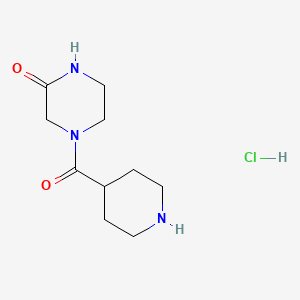

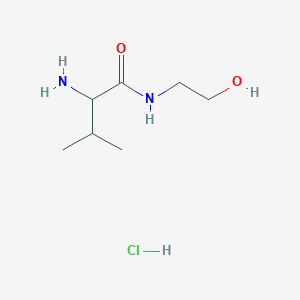

(1E)-hexahydroindolizin-1(5H)-one oxime

説明

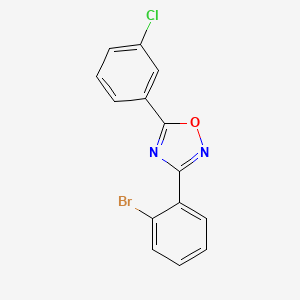

Oximes are a class of organic compounds that include a C=N-OH functional group. They are often used in organic synthesis and have potential biological activities .

Synthesis Analysis

Oxime ethers, which are related to oximes, have been the subject of numerous papers in recent years due to their potential biological activities and wide variety of synthetic applications . Efficient methods for the synthesis of oxime ethers have been developed .Molecular Structure Analysis

The molecular structure of oximes generally includes a carbon-nitrogen double bond with an attached hydroxyl group. The exact structure would depend on the specific compound .Chemical Reactions Analysis

Oximes and their ether derivatives can undergo reductive rearrangement to form secondary amines. This process can be catalyzed by strong boron Lewis acids .Physical And Chemical Properties Analysis

The physical and chemical properties of oximes would depend on the specific compound. For example, the molecular formula, average mass, and monoisotopic mass can be determined .科学的研究の応用

Copper-Catalyzed Synthesis

- Copper-Catalyzed Annulation for Synthesis : A study by Yang et al. (2023) explored a copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones. This method enables the concise synthesis of 7,8-dihydroindolizin-5(6H)-ones and cyclohexanone-fused furans, demonstrating a potential application in the synthesis of complex organic molecules (Yang et al., 2023).

Detection and Quantification

- Colorimetric and Fluorogenic Detection of Phosgene : Kim et al. (2017) developed a meso-oxime-substituted BODIPY as a probe for the selective detection and quantification of phosgene. The oxime demonstrated fast and sensitive detection capabilities, making it a potential tool for monitoring phosgene gas exposure (Kim et al., 2017).

Reactivation of Inhibited Acetylcholinesterase

- Sulfur Derivatives as Reactivators : A study from 1988 by Degorre et al. investigated sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase. This research highlights the potential use of oxime derivatives in counteracting organophosphate poisoning (Degorre et al., 1988).

Structural and Spectroscopic Studies

- Structure of Oxime Derivatives : Nazarski (2007) conducted a study on the structure of oxime derivatives, providing insights into their chemical behavior and potential applications in synthetic organic chemistry (Nazarski, 2007).

Synthesis of Isoxazol-4(5H)-one Oximes

- Synthesis of Isoxazol-4(5H)-one Oximes : Palysaeva et al. (2018) described methods for synthesizing 5-hydroxy-5-(polyfluoroalkyl)isoxazol-4(5H)-one oximes. This research adds to the repertoire of synthetic strategies for oxime derivatives (Palysaeva et al., 2018).

Conversion to Carbonyl Compounds

- Oximes to Carbonyl Compounds Conversion : Kim et al. (2010) demonstrated the conversion of oximes to carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under eco-friendly conditions. This shows the versatility of oximes in organic synthesis (Kim et al., 2010).

Interactions with Dendrimers

- Oximes and PAMAM Dendrimers Interactions : Choi et al. (2012) explored the interactions between oximes and poly(amidoamine) dendrimers, which could have implications for drug delivery systems (Choi et al., 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(3,5,6,7,8,8a-hexahydro-2H-indolizin-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-9-7-4-6-10-5-2-1-3-8(7)10/h8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCNDTJIZUCUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC(=NO)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-hexahydroindolizin-1(5H)-one oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

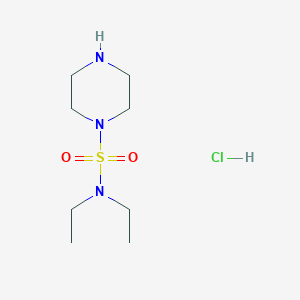

![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)

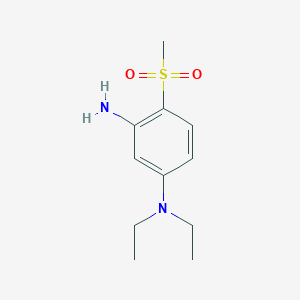

![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)

![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)

![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)